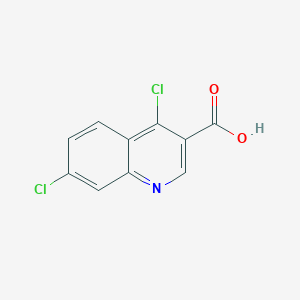

4,7-dichloroquinoline-3-carboxylic Acid

Descripción general

Descripción

4,7-Dichloroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions and a carboxylic acid group at the 3rd position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs such as chloroquine and hydroxychloroquine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloroquinoline-3-carboxylic acid typically involves the chlorination of 7-chloro-4-hydroxyquinoline. The process begins with the hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This step is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination using phosphorus oxychloride to obtain 4,7-dichloroquinoline .

Industrial Production Methods: In industrial settings, the preparation method involves hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination. The process is designed to achieve high purity (≥99%) and high yield (≥70%) of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4,7-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom at the 4th position is particularly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include primary amines, which can replace the chlorine atom at the 4th position to form derivatives such as chloroquine. Phosphoryl chloride is used for chlorination reactions .

Major Products: The major products formed from these reactions include various derivatives of quinoline, such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs .

Aplicaciones Científicas De Investigación

Antimalarial Drug Development

One of the primary applications of 4,7-dichloroquinoline-3-carboxylic acid is in the development of antimalarial agents. It serves as an intermediate for synthesizing established drugs like chloroquine and hydroxychloroquine. These drugs are critical in treating malaria caused by Plasmodium falciparum, especially in resistant strains.

- Case Study: Efficacy Against Malaria

Research has demonstrated that derivatives of 4,7-dichloroquinoline exhibit significant antiplasmodial activity. For instance, compounds synthesized from this intermediate have shown IC50 values as low as 6.7 nM against chloroquine-sensitive strains and around 8.5 nM against resistant strains . In vivo studies also indicated effective suppression of parasitemia in infected mice models .

Insecticidal Properties

Recent studies have explored the insecticidal potential of derivatives derived from this compound. New formulations have demonstrated larvicidal activity against mosquito vectors such as Anopheles stephensi and Aedes aegypti.

- Case Study: Larvicidal Activity

A novel derivative exhibited lethal toxicity ranging from for first instar larvae to for pupal populations . This highlights the compound's potential utility not only in medical applications but also in vector control strategies.

Structural Modifications and New Drug Candidates

The ability to modify the structure of this compound has led to the discovery of new drug candidates with improved efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 4,7-dichloroquinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but serves as a precursor to drugs that target specific molecular pathways. For example, chloroquine, derived from this compound, inhibits the heme polymerase enzyme in Plasmodium parasites, thereby preventing the detoxification of heme and leading to the death of the parasite .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include other quinoline derivatives such as 4,6-dichloroquinoline-3-carboxylic acid and 4,7-dichloroquinoline. These compounds share structural similarities but differ in their specific chemical properties and applications .

Uniqueness: 4,7-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of antimalarial drugs. Its reactivity in nucleophilic aromatic substitution reactions distinguishes it from other quinoline derivatives .

Actividad Biológica

4,7-Dichloroquinoline-3-carboxylic acid (DCQCA) is a heterocyclic compound notable for its structural similarities to established antimalarial agents. This article explores its biological activity, focusing on its potential as an antimalarial and other therapeutic applications, supported by data tables and research findings.

Structural Characteristics

DCQCA features a quinoline structure characterized by a fused benzene and pyridine ring system. The presence of chlorine atoms at the 4 and 7 positions significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions, allowing for the formation of various derivatives that may enhance biological activity.

The primary biological activity attributed to DCQCA is its role as an intermediate in the synthesis of antimalarial drugs, notably chloroquine. Chloroquine acts by inhibiting the heme polymerization process in Plasmodium species, which are responsible for malaria. This mechanism leads to the accumulation of toxic heme in the parasite, ultimately resulting in cell death.

In Vitro and In Vivo Studies

Recent studies have demonstrated significant antiplasmodial activity of DCQCA against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum. The in vitro IC50 values for DCQCA were reported as follows:

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| 4,7-Dichloroquinoline | 6.7 | CQ-s |

| 4,7-Dichloroquinoline | 8.5 | CQ-r |

| Chloroquine | 23 | CQ-s |

| Chloroquine | 27.5 | CQ-r |

These results indicate that DCQCA is significantly more potent than chloroquine against resistant strains . In vivo studies further corroborated these findings, showing that DCQCA exhibited similar efficacy to chloroquine in P. falciparum-infected mice models .

Cytotoxicity and Safety Profile

The cytotoxic effects of DCQCA have been evaluated using Vero cells, with concentrations up to 100 µM showing no significant toxicity or adverse morphological changes compared to control cells . This suggests a favorable safety profile for potential therapeutic applications.

Additional Biological Activities

Beyond its antimalarial properties, DCQCA has shown promise in other areas:

- Antiviral Activity : Research indicates that DCQCA exhibits activity against Dengue virus serotype 2 (DENV-2), suggesting potential applications in antiviral drug development .

- Antimicrobial Properties : As an intermediate in synthesizing various quinoline derivatives, DCQCA is being explored for its antimicrobial activities against different pathogens.

Case Studies and Research Findings

Several studies have highlighted the versatility of DCQCA derivatives:

- Derivatives with Enhanced Antimalarial Activity : A series of synthesized quinoline derivatives demonstrated improved potency against resistant P. falciparum strains when modified from the base structure of DCQCA .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified specific modifications that enhance the pharmacological profile of quinoline compounds derived from DCQCA .

- Combination Therapies : Investigations into combination therapies involving DCQCA derivatives with other antimalarials have shown synergistic effects, enhancing overall efficacy against malaria parasites .

Propiedades

IUPAC Name |

4,7-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBIOMJMHCNLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392548 | |

| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630067-21-9 | |

| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.